molecular formula C25H26ClN5 B2506553 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877647-15-9

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2506553
CAS RN: 877647-15-9
M. Wt: 431.97
InChI Key: PTXQMAKQNKJDTM-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine" belongs to a class of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their biological activities. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as antiviral, antibacterial, and antitumor agents, as well as for their use in heterocyclic synthesis to create new pharmacologically active compounds.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of diketones with appropriate amines or hydrazines. For instance, a related compound was synthesized by condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which was prepared from dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and then cyclization with hydrazine hydrate . Similar synthetic strategies could be applied to the compound , with variations in substituents to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often characterized using spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and crystal packing, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including further functionalization and heterocyclization, to yield a wide array of derivatives with potential biological activities. For example, pyrazolo[3,4-d]pyrimidines have been used as building blocks to synthesize new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives . These reactions often involve the interaction with reagents such as malononitrile, ethyl cyanoacetate, and hydrazine hydrate under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl, methyl, and piperazinyl groups can affect these properties. Computational studies using density functional theory (DFT) can provide insights into the electronic structure, including the HOMO-LUMO energy gap and molecular electrostatic potential map, which are indicative of the compound's reactivity . Additionally, thermodynamic properties can be calculated to predict the compound's behavior under different conditions.

Scientific Research Applications

Antibacterial and Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial and anticancer activities. For instance, two water-soluble pyrazolo[1,5-a]pyrimidine derivatives demonstrated antibacterial activity and were studied for their interactions with bovine serum albumin (BSA), suggesting a potential mechanism of action involving protein binding (He et al., 2020). Additionally, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine and other moieties were synthesized and showed higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as effective anticancer agents (Hafez et al., 2016).

Interaction with Proteins

The interaction of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins such as BSA has been explored, revealing that these compounds can effectively quench the intrinsic fluorescence of BSA through a static quenching process. This interaction suggests a strong binding affinity to plasma proteins, which could influence their distribution and efficacy as therapeutic agents. The study by He et al. provides insights into the biophysical aspects of these interactions, indicating the role of hydrophobic forces and hydrogen bonds in complex formation (He et al., 2020).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives and their potential applications in medicinal chemistry have been extensively studied. These compounds have been synthesized through various chemical reactions, leading to the creation of novel molecules with promising biological activities. The work by El-Agrody et al. demonstrates the heteroaromatization processes involving pyrazolo[1,5-a]pyrimidine, contributing to the development of new compounds with potential antimicrobial activity (El-Agrody et al., 2001).

Future Directions

The future directions for the study of “3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This could lead to a better understanding of its potential applications .

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5/c1-17-6-4-5-7-22(17)29-12-14-30(15-13-29)23-16-18(2)27-25-24(19(3)28-31(23)25)20-8-10-21(26)11-9-20/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXQMAKQNKJDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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